Cas no 80839-22-1 (1H-Indene-1,3(2H)-dione,2-[[(3-bromophenyl)amino]phenylmethylene]-)
80839-22-1 structure
Product Name:1H-Indene-1,3(2H)-dione,2-[[(3-bromophenyl)amino]phenylmethylene]-
CAS-nummer:80839-22-1
MF:C22H14BrNO2
MW:404.256064891815
CID:732315
PubChem ID:135413955
Update Time:2025-04-19
1H-Indene-1,3(2H)-dione,2-[[(3-bromophenyl)amino]phenylmethylene]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Indene-1,3(2H)-dione,2-[[(3-bromophenyl)amino]phenylmethylene]-
- 2-[(3-bromoanilino)-phenylmethylidene]indene-1,3-dione
- NSC333181
- 80839-22-1
- DTXSID80318615
- NSC-333181
-
- Inchi: 1S/C22H14BrNO2/c23-15-9-6-10-16(13-15)24-20(14-7-2-1-3-8-14)19-21(25)17-11-4-5-12-18(17)22(19)26/h1-13,25H/b24-20+
- InChI-sleutel: VMSCYVJOVLYGDZ-HIXSDJFHSA-N
- LACHT: BrC1=CC=CC(=C1)/N=C(\C1C=CC=CC=1)/C1C(C2C=CC=CC=2C=1O)=O
Berekende eigenschappen
- Exacte massa: 403.021
- Monoisotopische massa: 403.021
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 3
- Complexiteit: 567
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 49.7Ų
Experimentele eigenschappen
- Dichtheid: 1.538
- Kookpunt: 550.8°Cat760mmHg
- Vlampunt: 286.9°C
- Brekindex: 1.729
- PSA: 46.17000
- LogboekP: 5.42450
1H-Indene-1,3(2H)-dione,2-[[(3-bromophenyl)amino]phenylmethylene]- Gerelateerde literatuur
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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